Product packaging for 2',3'-Isopropylidene-5'-trityluridine(Cat. No.:CAS No. 10526-27-9)

2',3'-Isopropylidene-5'-trityluridine

Cat. No.: B11967988
CAS No.: 10526-27-9
M. Wt: 526.6 g/mol
InChI Key: XVGDBKLBNXKLMP-UHFFFAOYSA-N
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Description

Significance of Hydroxyl Protecting Groups in Ribonucleoside Chemical Synthesis

The hydroxyl groups of ribonucleosides are nucleophilic and can interfere with desired reactions, necessitating their protection. libretexts.orghighfine.com The strategic application of hydroxyl protecting groups is crucial for achieving high yields and purity in the synthesis of oligonucleotides and other modified nucleosides. umich.edu

Ribonucleosides contain multiple hydroxyl groups with similar reactivity, making selective modification a significant challenge. The primary 5'-hydroxyl group is the most reactive due to being the least sterically hindered. umich.edu Protecting groups allow chemists to differentiate between these hydroxyls. For instance, bulky protecting groups like the trityl group react preferentially at the primary 5'-hydroxyl position. umich.edutotal-synthesis.com This regioselective protection leaves the 2'- and 3'-hydroxyls available for subsequent reactions.

Furthermore, protecting groups enhance chemoselectivity by preventing unwanted side reactions at the hydroxyl and nucleobase amino groups during complex synthetic sequences. bham.ac.uknih.gov By masking these reactive sites, other parts of the molecule can be modified without interference. jocpr.com This control is fundamental in multistep syntheses where various reagents are employed. nih.gov

Nucleosides are often polar molecules with limited solubility in the non-polar organic solvents typically used for chemical synthesis. nih.govumich.edu The introduction of large, non-polar protecting groups, such as trityl and isopropylidene groups, significantly increases the lipophilicity of the nucleoside derivative. total-synthesis.com This enhanced solubility in organic solvents like pyridine (B92270), acetonitrile, and dichloromethane (B109758) is critical for creating a homogeneous reaction environment, thereby improving reaction rates and efficiency. umich.edunih.gov In contrast, unprotected peptides and nucleosides can be difficult to dissolve in these common organic solvents. researchgate.nethuji.ac.ilgenscript.com

The synthesis of complex molecules like oligonucleotides often requires a series of protection and deprotection steps. An orthogonal protection system is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. bham.ac.ukjocpr.comumich.edu This allows for the sequential unmasking of different functional groups within the same molecule. nih.gov

For example, an acid-labile group (like trityl), a base-labile group, and a fluoride-labile group (like a silyl (B83357) ether) can coexist in a molecule. umich.edu One can be selectively removed by treating the molecule with acid, while the others remain intact. This principle is crucial for the ordered, stepwise assembly of oligonucleotide chains, where protecting groups must be removed at specific stages of the synthesis. nih.govnih.gov

Overview of Common Protecting Group Classes for Ribonucleosides in Chemical Synthesis

Acetals (e.g., Isopropylidene) for Vicinal cis-Diol Protection

The 2'- and 3'-hydroxyl groups of ribonucleosides are arranged in a cis-diol configuration, which allows them to be protected simultaneously by forming a cyclic acetal (B89532) or ketal. wikipedia.org The isopropylidene group, formed by reacting the nucleoside with acetone (B3395972) in the presence of an acid catalyst, is a common choice for this purpose. numberanalytics.comnumberanalytics.com This creates a five-membered ring structure known as an isopropylidene ketal or acetonide. numberanalytics.com

This protection strategy is advantageous because it masks two reactive hydroxyls in a single step and introduces a group that is stable under basic and many other reaction conditions. numberanalytics.comlibretexts.org The isopropylidene group can be removed under acidic conditions to regenerate the diol. wikipedia.orgyoutube.com Its application is widespread in carbohydrate and nucleoside chemistry for the temporary protection of vicinal diols. numberanalytics.comresearchgate.netcmu.edu

Trityl Ethers (e.g., Trityl, Monomethoxytrityl, Dimethoxytrityl) for Primary Hydroxyl Protection

Trityl (triphenylmethyl, Tr) and its derivatives are bulky ether-forming protecting groups used almost exclusively for the primary 5'-hydroxyl group of nucleosides. umich.edutotal-synthesis.com The steric hindrance of the trityl group prevents it from reacting with the more sterically congested secondary 2'- and 3'-hydroxyls. umich.edu

The reactivity and acid lability of the trityl group can be fine-tuned by adding methoxy (B1213986) substituents to the phenyl rings. missouri.edu

Trityl (Tr): The parent group, requiring relatively strong acidic conditions for removal. missouri.edu

Monomethoxytrityl (MMT): More acid-labile than trityl, allowing for milder deprotection conditions. glenresearch.comglenresearch.com

Dimethoxytrityl (DMT): Significantly more acid-labile than MMT and is the standard choice for 5'-hydroxyl protection in automated solid-phase oligonucleotide synthesis. umich.edutotal-synthesis.comgoogle.com The intense orange color of the dimethoxytrityl cation released upon acidic deprotection allows for real-time monitoring of the synthesis efficiency. umich.edu

The introduction of these groups is typically achieved by reacting the nucleoside with the corresponding trityl chloride in the presence of a base like pyridine. umich.edunih.gov

Data Tables

Table 1: Properties of Common Ribonucleoside Protecting Groups

Protecting Group ClassSpecific ExampleTarget Hydroxyl(s)Key FeaturesTypical Deprotection
Acetal/Ketal Isopropylidene2', 3' vicinal cis-diolProtects two hydroxyls simultaneously; stable to base. wikipedia.orgnumberanalytics.comMild aqueous acid. wikipedia.org
Trityl Ether Trityl (Tr)5' primarySelective for primary hydroxyl; bulky. umich.edutotal-synthesis.comStrong acid (e.g., 80% acetic acid). umich.edu
Trityl Ether Monomethoxytrityl (MMT)5' primaryMore acid-labile than Tr; used for purification. glenresearch.comglenresearch.comMild acid. glenresearch.com
Trityl Ether Dimethoxytrityl (DMT)5' primaryHighly acid-labile; standard for automated synthesis. umich.edugoogle.comDilute non-aqueous acid (e.g., trichloroacetic acid in DCM). umich.edu

Table 2: Orthogonal Protection Strategy Example

Protecting GroupPositionChemical NatureDeprotection ConditionOrthogonal To
Dimethoxytrityl (DMT) 5'-OHAcid-labile etherMild AcidBase-labile groups, Fluoride-labile groups. umich.edu
Isopropylidene 2',3'-OHAcid-labile ketalMild AcidBase-labile groups, Fluoride-labile groups. wikipedia.org
Benzoyl (Bz) Nucleobase-NH₂Base-labile amideAmmonia/MethylamineAcid-labile groups, Fluoride-labile groups. jocpr.com
tert-Butyldimethylsilyl (TBDMS) 2'-OHFluoride-labile silyl etherFluoride (B91410) source (e.g., TBAF)Acid-labile groups, Base-labile groups. umich.edu

Silyl Ethers in Nucleoside Derivatization

Silyl ethers are among the most widely employed protecting groups for hydroxyl functions in nucleoside chemistry due to their ease of introduction, stability under various reaction conditions, and versatile cleavage methods. mdpi.com The process of forming a silyl ether is known as silylation, which involves replacing the active hydrogen of a hydroxyl group with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group or, for enhanced stability, a bulkier silyl group. catalysis.bloggreyhoundchrom.com This derivatization increases the molecule's volatility and thermal stability while reducing polarity and hydrogen bonding capabilities. greyhoundchrom.com

The reactivity of hydroxyl groups towards silylation is influenced by steric hindrance, with primary hydroxyls reacting more readily than secondary, which in turn react faster than tertiary ones. researchgate.net In nucleosides, this allows for selective protection. For instance, the primary 5'-hydroxyl group of a deoxynucleoside can be preferentially silylated over the secondary 3'-hydroxyl group. researchgate.net

One of the most popular silylating agents is tert-butyldimethylsilyl chloride (TBDMSCl), which reacts with alcohols in the presence of a base like imidazole (B134444) or pyridine to form tert-butyldimethylsilyl (TBDMS) ethers. cdnsciencepub.comwikipedia.org TBDMS ethers exhibit significantly greater stability compared to TMS ethers, being robust under conditions such as basic hydrolysis and some chromatographic procedures. greyhoundchrom.com This stability makes them highly valuable in multi-step syntheses. For example, the TBDMS group is frequently used to protect the 2'-hydroxy function in ribonucleosides during oligonucleotide synthesis. libretexts.org The choice of solvent can also influence the reaction; pyridine often provides higher yields, while a dimethylformamide (DMF)-imidazole system leads to faster reaction rates. cdnsciencepub.com

The removal of silyl ether protecting groups, or desilylation, can be accomplished under various conditions, offering great flexibility to the synthetic chemist. The most common method involves the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF). catalysis.blogcdnsciencepub.com The high affinity of fluorine for silicon drives the cleavage reaction. Acidic conditions, using reagents like acetic acid (AcOH) or hydrochloric acid (HCl), can also be employed for deprotection. numberanalytics.com Notably, the 5'-O-TBDMS group is more labile to acid than 2'- or 3'-O-TBDMS groups, allowing for selective removal. cdnsciencepub.com In some cases, deprotection can be achieved through specialized methods, such as treatment with zinc bromide (ZnBr2) for certain silyl groups used in specific oligonucleotide synthesis strategies. nih.govsigmaaldrich.com

The strategic use of silyl ethers is highlighted in studies on the diastereoselective functionalization of uridine (B1682114). Research has shown that protecting the 2',3'-hydroxyls as acyclic silyl ethers, such as TBDMS or the bulkier triisopropylsilyl (TIPS), can strongly influence the stereochemical outcome of additions to a C-5' aldehyde, favoring the formation of the 5'S-isomer with high selectivity. nih.gov

Table 1: Common Silyl Ethers in Nucleoside Chemistry

Protecting Group Abbreviation Common Reagent for Introduction Common Conditions for Removal
tert-Butyldimethylsilyl TBDMS TBDMS-Cl with imidazole or pyridine TBAF, Acetic Acid, HF
Triisopropylsilyl TIPS TIPS-Cl with imidazole or pyridine TBAF, Acetic Acid, HF

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N2O6 B11967988 2',3'-Isopropylidene-5'-trityluridine CAS No. 10526-27-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10526-27-9

Molecular Formula

C31H30N2O6

Molecular Weight

526.6 g/mol

IUPAC Name

1-[2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C31H30N2O6/c1-30(2)38-26-24(37-28(27(26)39-30)33-19-18-25(34)32-29(33)35)20-36-31(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19,24,26-28H,20H2,1-2H3,(H,32,34,35)

InChI Key

XVGDBKLBNXKLMP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Synthesis of 2 ,3 Isopropylidene 5 Trityluridine

Uridine (B1682114) as the Core Nucleoside Precursor

Uridine, a pyrimidine (B1678525) nucleoside, serves as the fundamental building block for the synthesis of 2',3'-Isopropylidene-5'-trityluridine. nih.gov It is a key component of ribonucleic acid (RNA) and acts as a foundational precursor for a wide range of biological molecules and synthetic nucleoside derivatives. nih.govgoogle.com Its inherent structure, comprising a uracil (B121893) base attached to a ribofuranose ring, provides the necessary chemical scaffold for the subsequent protection steps. The ribose component of uridine features a cis-diol at the 2' and 3' positions, a primary hydroxyl group at the 5' position, and a glycosidic bond linking the sugar to the nucleobase, all of which are critical sites for chemical transformation.

Methodology for the Formation of the 2',3'-O-Isopropylidene Moiety

The first key step in the synthesis is the protection of the vicinal cis-hydroxyl groups at the 2' and 3' positions of the uridine ribose ring. This is achieved by converting the diol into a more stable isopropylidene acetal (B89532).

The protection of cis-1,2-diols, a common structural motif in ribonucleosides, is typically accomplished through acetalization. nih.gov This reaction involves treating the nucleoside with a ketone or a ketal, such as acetone (B3395972) or 2,2-dimethoxypropane, in the presence of an acid catalyst. organic-chemistry.orgrsc.org The formation of the five-membered 1,3-dioxolane (B20135) ring is thermodynamically favored for cis-diols, making this a highly effective strategy for selectively protecting the 2' and 3' hydroxyls while leaving the 5' primary hydroxyl group available for subsequent reactions. princeton.edu This method prevents unwanted side reactions at the 2' and 3' positions during further synthetic steps.

The synthesis of 2',3'-O-Isopropylidene Uridine has been optimized to improve efficiency and yield. The reaction is typically carried out in an excess of anhydrous acetone or by using a water scavenger like an orthoester (e.g., ethyl orthoformate) to drive the equilibrium towards product formation. nih.gov A variety of acid catalysts can be employed to facilitate the reaction.

Catalyst SystemReagentsKey FeaturesReference
p-Toluenesulfonic acid monohydrateAcetone, Ethyl orthoformateA common and effective protic acid catalyst for acetalization. nih.gov
Strong Acid (e.g., HCl) with AlcoholAcetone, Lower AlkanolThe presence of an alcohol was found to substantially increase the yield and prevent the hydrolysis of the N-glycosidic bond. google.com
Lewis Acids (e.g., Zinc Chloride)AcetoneA traditional method, though it requires strictly anhydrous conditions to prevent side reactions. google.com
2,2-DialkoxypropaneAcetone, Strong Acid CatalystActs as both a reactant and a dehydrating agent, improving reaction efficiency. google.com

A general procedure involves stirring the uridine with an acid catalyst, such as p-methylsulfonic acid monohydrate, in dry acetone, followed by the addition of ethyl orthoformate. nih.gov The reaction is monitored and then neutralized before isolation of the product. nih.gov

Efforts to improve the synthesis of 2',3'-O-Isopropylidene Uridine have focused on achieving high yields and purity, which are crucial for its use in subsequent reactions. Methods have been developed to produce this intermediate on an industrial scale in an economical manner. google.com The purity of the resulting 2',3'-O-Isopropylideneuridine is often high, with assays showing ≥99% purity by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The product is typically a white to off-white crystalline powder. srlchem.com

Physical and Chemical Properties of 2',3'-O-Isopropylideneuridine

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₂O₆ sigmaaldrich.comsigmaaldrich.com
Molecular Weight284.27 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number362-43-6 sigmaaldrich.comsigmaaldrich.com
AppearancePowder sigmaaldrich.comsigmaaldrich.com
SolubilityWater: 50 mg/mL sigmaaldrich.comsigmaaldrich.com

Introduction of the 5'-O-Trityl Protecting Group

After protecting the 2' and 3' hydroxyls, the next step is the selective protection of the primary 5'-hydroxyl group. The triphenylmethyl (trityl, Tr) group is a widely used protecting group for this purpose due to its steric bulk and acid lability. umich.edutotal-synthesis.com

The regioselective tritylation of the 5'-hydroxyl group of 2',3'-O-isopropylideneuridine is a critical step. The primary 5'-OH group is sterically less hindered and inherently more reactive than the secondary hydroxyl groups, allowing for selective protection. umich.edutotal-synthesis.com The reaction is typically carried out by treating the isopropylidene-protected uridine with trityl chloride (TrCl) in a suitable solvent, often pyridine (B92270), which also acts as a base to neutralize the HCl byproduct. total-synthesis.comut.ac.ir

Controlling the reaction conditions is key to achieving high regioselectivity. Using a slight excess of trityl chloride at room temperature favors the formation of the 5'-O-tritylated product. umich.edu More forcing conditions, such as a larger excess of the reagent or higher temperatures, can lead to the formation of undesired byproducts. umich.eduresearchgate.net Alternative catalytic systems, such as using silver nitrate (B79036) in a THF/DMF solvent mixture, have also been developed to promote highly selective tritylation of primary hydroxyl functions. ut.ac.ir

Reaction Parameters and Trityl Chloride Reagents for 5'-Protection

The selective protection of the primary 5'-hydroxyl group of 2',3'-O-isopropylideneuridine is a key step in the synthesis of the target compound. This is commonly achieved through a tritylation reaction, which introduces a bulky trityl (triphenylmethyl) group.

The most common reagent for this transformation is trityl chloride (TrCl) . The reaction is typically carried out in a suitable solvent, with pyridine being a frequent choice as it also serves to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comnih.gov The general reaction is as follows:

2',3'-O-isopropylideneuridine + Trityl Chloride → this compound + Pyridinium (B92312) hydrochloride

Several factors influence the efficiency and selectivity of this reaction:

Stoichiometry: An excess of trityl chloride is often used to ensure complete conversion of the starting material. A common protocol may involve using approximately 1.1 to 1.5 equivalents of trityl chloride relative to the nucleoside.

Temperature: The reaction is typically conducted at room temperature. total-synthesis.com However, in some cases, gentle heating may be employed to increase the reaction rate, although this can also lead to the formation of side products if not carefully controlled. pharm.or.jp

Reaction Time: The reaction is usually stirred for several hours to overnight to ensure completion. total-synthesis.com Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

Catalysts: To enhance the reaction rate, especially for more sterically hindered alcohols, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added. orgsyn.org Another approach to increase the reactivity of the tritylating agent involves the use of silver salts, such as silver nitrate (AgNO₃), which facilitate the formation of the highly reactive trityl cation. nih.govut.ac.ir

The choice of trityl chloride reagent can also be varied to modify the properties of the protecting group. While unsubstituted trityl chloride is common, derivatives such as 4-methoxytrityl chloride (MMTr-Cl) and 4,4'-dimethoxytrityl chloride (DMTr-Cl) are also widely used. The electron-donating methoxy (B1213986) groups increase the stability of the corresponding trityl cation, making the introduction of the protecting group easier and its subsequent removal under acidic conditions faster. total-synthesis.com

Table 1: Key Reagents and Conditions for 5'-O-Tritylation

Reagent/ParameterTypical Value/ConditionPurpose
Tritylating Agent Trityl chloride (TrCl)Introduces the 5'-O-trityl protecting group
Substrate 2',3'-O-IsopropylideneuridineThe nucleoside to be protected
Solvent PyridineDissolves reactants and neutralizes HCl
Stoichiometry (TrCl) 1.1 - 1.5 equivalentsDrives the reaction to completion
Temperature Room temperatureStandard reaction condition
Reaction Time Several hours to overnightAllows for complete reaction
Catalyst (optional) 4-Dimethylaminopyridine (DMAP)Increases reaction rate
Activator (optional) Silver nitrate (AgNO₃)Generates the highly reactive trityl cation

Analytical and Purification Methodologies for Compound Characterization (General Chemical Methods)

Following the synthesis, a combination of analytical and purification techniques is employed to isolate and characterize the this compound product.

Purification:

Work-up: The reaction mixture is typically worked up by pouring it into ice water and extracting the product with an organic solvent like chloroform (B151607) or ethyl acetate. The organic layer is then washed with aqueous solutions, such as sodium bicarbonate, to remove any remaining acid and pyridinium salts. pharm.or.jp

Column Chromatography: The primary method for purifying the crude product is silica (B1680970) gel column chromatography. total-synthesis.comscienceopen.com A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) or toluene (B28343) and gradually increasing the polarity with a solvent like ethyl acetate, is used to elute the components. The desired product, being less polar than the starting material due to the large, non-polar trityl group, will elute from the column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Analytical Characterization:

A suite of spectroscopic and chromatographic methods is used to confirm the identity and purity of the synthesized this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and essential technique used to monitor the progress of the reaction and to check the purity of the column fractions. scienceopen.com The product will have a higher Rf value than the more polar starting material (2',3'-O-isopropylideneuridine) on a silica gel plate. Visualization is typically achieved under UV light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. researchgate.netrsc.orgrsc.org The ¹H NMR spectrum would show characteristic signals for the protons of the uridine base, the ribose sugar, the isopropylidene group, and the aromatic protons of the trityl group. Similarly, the ¹³C NMR spectrum would provide signals for all the carbon atoms in the molecule, confirming the presence of all constituent parts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence of its identity. nih.govidtdna.comnih.gov Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed. The mass spectrum will show a peak corresponding to the molecular ion of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used to assess the purity of the final product with high resolution. sigmaaldrich.com A reversed-phase column is typically used, and the compound is detected by UV absorbance.

Table 2: Analytical and Purification Methods

TechniquePurposeExpected Outcome
Thin-Layer Chromatography (TLC) Reaction monitoring, purity checkHigher Rf value for the product compared to the starting material.
Column Chromatography Purification of the crude productSeparation of the product from unreacted starting materials and by-products.
¹H and ¹³C NMR Spectroscopy Structural confirmationSignals corresponding to all protons and carbons in the molecule.
Mass Spectrometry (MS) Molecular weight determinationPeak corresponding to the molecular mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a pure compound.

Protecting Group Strategies Employing 2 ,3 Isopropylidene 5 Trityluridine

Strategic Role of the 5'-O-Trityl Group

The triphenylmethyl (trityl, Tr) group, and particularly its derivative dimethoxytrityl (DMT), is a cornerstone of automated oligonucleotide synthesis. umich.edu It is used to protect the primary 5'-hydroxyl group of nucleosides. umich.edu

In the standard 3' to 5' solid-phase synthesis of DNA and RNA, the 5'-O-trityl (or DMT) group serves as a temporary, or "transient," protecting group. umich.edunih.gov The synthesis cycle begins with a nucleoside anchored to a solid support via its 3'-hydroxyl group, while its 5'-hydroxyl is protected by a DMT group. nih.gov

Each cycle of chain elongation involves four key steps:

Deprotection: The acid-labile 5'-DMT group is removed, typically with a mild acid like trichloroacetic acid, to expose the free 5'-hydroxyl group. umich.eduphenomenex.com

Coupling: The next protected nucleoside phosphoramidite (B1245037) is added, and it couples with the free 5'-hydroxyl of the growing chain. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion-mutant sequences. atdbio.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is assembled. The use of the trityl group is critical for this directional, stepwise synthesis, as its clean and rapid removal at the beginning of each cycle is essential for high coupling efficiencies. umich.edunih.gov

The trityl group's large, nonpolar, and hydrophobic nature provides a powerful tool for purifying the final product. yale.edutosohbioscience.com In a method known as "trityl-on" purification, the final DMT group is intentionally left on the full-length oligonucleotide after synthesis is complete. atdbio.comdiva-portal.org

This strategy dramatically increases the hydrophobicity of the desired full-length product compared to the shorter, "failure" sequences, which were capped and thus lack a 5'-DMT group. atdbio.com This difference in hydrophobicity allows for efficient separation using reversed-phase high-performance liquid chromatography (RP-HPLC) or reversed-phase solid-phase extraction (SPE) cartridges. atdbio.comdiva-portal.org The failure sequences, being more hydrophilic, elute from the column first, while the hydrophobic trityl-on product is strongly retained. diva-portal.org After the impurities are washed away, the desired product is eluted, and the trityl group is then cleaved, often while the oligonucleotide is still bound to the purification column. phenomenex.comdiva-portal.org This method is highly effective for purifying oligonucleotides, providing a significant advantage by simplifying the isolation of the target molecule from a complex mixture of byproducts. phenomenex.comatdbio.com

Table 2: Comparison of Protecting Group Roles in 2',3'-Isopropylidene-5'-trityluridine

Protecting GroupPrimary RoleKey FeaturesCommon Application
2',3'-O-IsopropylideneSemi-permanent protection of ribose cis-diol.Acid-labile; stable to base; provides steric bulk and conformational rigidity. numberanalytics.comwikipedia.orgnih.govSynthesis of 5'-modified or base-modified ribonucleoside analogs. tandfonline.comsigmaaldrich.com
5'-O-Trityl (DMT)Transient protection of the 5'-hydroxyl group.Highly acid-labile; provides significant hydrophobicity. umich.eduatdbio.comDirectional oligonucleotide synthesis and subsequent "trityl-on" purification. nih.govtosohbioscience.com

Orthogonality within Comprehensive Protection Schemes

In the multifaceted world of chemical synthesis, particularly in nucleoside and oligonucleotide chemistry, the concept of orthogonality is paramount for achieving complex molecular architectures. jocpr.comnih.gov An orthogonal protecting group strategy involves the use of multiple protecting groups within a single molecule, where each group can be removed under a specific set of reaction conditions without affecting the others. jocpr.comnih.govresearchgate.net This allows for the sequential unmasking of functional groups, enabling precise, site-specific modifications.

The compound this compound is a classic example of a molecule designed with orthogonal protection in mind. It features two distinct protecting groups safeguarding the hydroxyl functions of the uridine (B1682114) ribose moiety:

The 5'-O-Trityl (Tr) group: This bulky ether linkage is highly susceptible to acid-catalyzed cleavage. nih.gov Its removal is typically accomplished under very mild acidic conditions, which leave other acid-sensitive groups, such as the isopropylidene acetal (B89532), intact. umich.edutotal-synthesis.com

The 2',3'-O-Isopropylidene group: This cyclic acetal protects the cis-diol of the ribose sugar. chemrxiv.org While it is also removed by acid hydrolysis, it is significantly more robust than the trityl group and requires harsher acidic conditions for its cleavage. researchgate.netnih.gov

This differential lability forms the basis of their orthogonality. One can selectively deprotect the 5'-hydroxyl group by treatment with a mild acid, freeing it for reactions like phosphorylation or chain elongation in oligonucleotide synthesis, while the 2' and 3' hydroxyls remain protected. google.comumich.edu Subsequently, the 2',3'-isopropylidene group can be removed using stronger acidic conditions to liberate the diol. chemrxiv.org

This two-tiered protection scheme can be integrated into more comprehensive strategies. For instance, the exocyclic amine of a nucleobase could be protected with a base-labile group (e.g., benzoyl), creating a three-dimensional orthogonal system where each protecting group—trityl, isopropylidene, and benzoyl—can be removed independently by treatment with mild acid, strong acid, or base, respectively. jocpr.comnih.gov This level of control is crucial for the synthesis of modified oligonucleotides or complex, branched nucleic acid structures. nih.govnih.gov

Selective Deprotection Methodologies for this compound

The strategic removal of the protecting groups from this compound is key to its utility. The distinct chemical nature of the trityl ether and the isopropylidene acetal allows for their highly selective, stepwise cleavage.

Acid-Catalyzed Removal of the 5'-O-Trityl Group

The removal of the 5'-O-trityl or dimethoxytrityl (DMT) group is a fundamental step in nucleic acid chemistry, often referred to as detritylation or deblocking. umich.eduyale.edu This reaction proceeds via an acid-catalyzed mechanism that cleaves the ether bond, liberating the primary 5'-hydroxyl group and generating the highly stable trityl cation. total-synthesis.com The reaction must be carefully controlled to ensure complete removal of the trityl group while minimizing acid-induced damage to other parts of the molecule, particularly the glycosidic bond. umich.eduyale.edu

The reaction is typically rapid, often completing within minutes to a few hours at room temperature. total-synthesis.comyale.edu Monitoring the reaction, often by observing the release of the brightly colored trityl cation, is common practice. umich.edu

ReagentTypical ConditionsReference
Aqueous Acetic Acid (AcOH)80% AcOH in water, room temperature, 1-2 hours. umich.eduyale.edu
Dichloroacetic Acid (DCA)~3% solution in a non-polar organic solvent like dichloromethane (B109758) (DCM) or toluene (B28343). google.com
Trichloroacetic Acid (TCA)~3% solution in DCM; more reactive than DCA. google.com
Trifluoroacetic Acid (TFA)1-3% in DCM; often used for very rapid deprotection. sigmaaldrich.comsigmaaldrich.com
Formic AcidUsed as a solvent (e.g., 97%+) for short durations at room temperature. total-synthesis.com
Zinc Bromide (ZnBr₂)Used in an essentially anhydrous organic solvent like nitromethane/isopropanol. umich.eduepo.org

The primary challenge during acid-catalyzed detritylation is preventing side reactions, the most significant of which is the cleavage of the N-glycosidic bond, leading to depurination (or, in the case of pyrimidines like uridine, depyrimidination). epo.orgphenomenex.com This occurs when the acidic conditions protonate the nucleobase, weakening the bond to the ribose sugar. umich.eduphenomenex.com N-acylated purine (B94841) nucleosides are particularly susceptible to this degradation. umich.edu

Several strategies are employed to minimize this undesired reaction:

Use of Mild Acids and Controlled Exposure: The most straightforward approach is to use the mildest possible acidic conditions that can still effect complete detritylation. yale.edu This involves using dilute solutions of acids like DCA or TCA and carefully controlling the reaction time and temperature. google.com Prolonged exposure to even mild acids can lead to significant levels of nucleobase loss. yale.eduphenomenex.com

Anhydrous Conditions: Performing the reaction under anhydrous or essentially anhydrous conditions can reduce the rate of hydrolytic cleavage of the glycosidic bond. epo.org

Use of Lewis Acids: Aprotic Lewis acids, such as zinc bromide (ZnBr₂) in nitromethane, have been proposed as an alternative to protic acids. umich.eduepo.org The mechanism is thought to involve coordination of the Lewis acid to the ether oxygen, facilitating cleavage without requiring strong protic conditions that can lead to depurination. epo.org

Cation Scavengers: During deprotection, the liberated trityl cation can potentially cause side reactions. While less of an issue in solution-phase chemistry compared to solid-phase synthesis, the addition of a scavenger (e.g., a silane) can sometimes be beneficial. sigmaaldrich.com

pH Control During Workup: Care must be taken during the workup procedure to ensure the acidic catalyst is fully neutralized to prevent continued degradation of the product. glenresearch.com

Methods for Deprotection of the 2',3'-O-Isopropylidene Group

The 2',3'-O-isopropylidene acetal is a robust protecting group, stable to the basic and mild acidic conditions used to manipulate other parts of the nucleoside. chemrxiv.orgumich.edu Its removal is generally accomplished through acidic hydrolysis, which regenerates the cis-2',3'-diol. researchgate.net The conditions required for this deprotection are significantly harsher than those needed for detritylation, underscoring the orthogonal nature of the two groups. umich.edunih.gov

The standard method for cleaving the isopropylidene group from a nucleoside involves treatment with an aqueous acidic solution. The reaction proceeds by protonation of one of the acetal oxygens, followed by nucleophilic attack by water to open the ring and ultimately release acetone (B3395972) and the free diol.

Commonly used conditions include:

Aqueous Acetic Acid: A solution of 80-90% aqueous acetic acid at room or elevated temperatures is frequently used.

Aqueous Trifluoroacetic Acid (TFA): Dilute aqueous TFA (e.g., 50-90%) can also be used for efficient cleavage. researchgate.net

Aqueous Mineral Acids: Dilute solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be employed, though they require careful control to avoid degradation of the nucleoside product. nih.gov

The reaction time can range from several hours to overnight, depending on the specific acid concentration and temperature. The progress of the deprotection is typically monitored by chromatographic methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Development of Novel or Optimized Deprotection Protocols

The deprotection of this compound involves the cleavage of two distinct acid-labile protecting groups: the 5'-O-trityl ether and the 2',3'-O-isopropylidene acetal. The development of optimized protocols focuses on achieving high yields and selectivity, minimizing side reactions such as depurination or acyl migration. Research in this area leverages the differential lability of these groups under varying acidic conditions.

The 5'-trityl group is exceptionally sensitive to acid and can be removed under very mild conditions. Standard protocols often employ dilute solutions of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert organic solvent like dichloromethane (DCM). researchgate.net A common and well-established method involves treatment with 80% aqueous acetic acid at room temperature, which is typically sufficient to achieve complete detritylation within an hour. nih.gov More recently, novel "warming-up" strategies have been developed for acid-sensitive oligonucleotides, which could be adapted for this substrate. These methods use mildly acidic buffers (e.g., pH 4.5–5.0) at a slightly elevated temperature (e.g., 40°C) to achieve quantitative removal of the related dimethoxytrityl (DMTr) group, which is even more labile than the standard trityl group. nih.gov Such a protocol would be a prime candidate for optimization to ensure the integrity of the acid-sensitive glycosidic bond in the uridine moiety.

Conversely, the 2',3'-isopropylidene acetal is more robust and requires stronger acidic conditions for its removal. While also acid-catalyzed, cleavage of this group is often performed using stronger acids like trifluoroacetic acid (TFA), typically in an aqueous solution (e.g., 90% aqueous TFA). researchgate.net However, the use of strong mineral acids can lead to low yields or the formation of side products due to the harsh conditions. researchgate.net Therefore, optimized protocols often explore the use of solid-supported acid catalysts, such as Amberlite IR-120 (H⁺) resin or montmorillonite (B579905) clays, which can facilitate smoother reactions, simplify workup, and improve yields by minimizing contact with harsh soluble acids. researchgate.net

The table below summarizes typical and optimized conditions that have been developed for the deprotection of trityl and isopropylidene groups in nucleosides and related compounds, which form the basis for protocols for this compound.

Protecting GroupReagent/ConditionsTypical SubstratePurpose/AdvantageReference
5'-Trityl (Tr)80% Acetic Acid (aq), Room Temp, 1 hrDNA OligonucleotidesStandard, reliable method for detritylation. nih.gov
5'-Dimethoxytrityl (DMTr)3% Dichloroacetic Acid (DCA) in CH₂Cl₂, ~2 minDNA OligonucleotidesFast and efficient for automated synthesis. researchgate.net
5'-Dimethoxytrityl (DMTr)Acetic Acid Buffer (pH 4.5), 40°C, 1 hrModified DNA OligonucleotidesMild, high-yield removal for acid-sensitive substrates. nih.gov
2',3'-Isopropylidene90% Trifluoroacetic Acid (TFA) (aq)Sugar Amino AcidsStrong acid conditions for robust acetals. researchgate.net
2',3'-IsopropylideneAmberlite IR-120 (H⁺) resin in Methanol, 60°CSugar Amino AcidsHeterogeneous catalyst for cleaner reaction and easier workup.
2',3'-IsopropylideneMontmorillonite K-10 Clay, Aqueous Methanol, RefluxInosine DerivativesSelective deprotection with a reusable solid acid catalyst. researchgate.net

Sequential and Selective Cleavage Strategies of Orthogonal Protecting Groups

The trityl and isopropylidene groups present on this compound constitute an orthogonal protecting group pair. Orthogonality in this context means that one group can be selectively removed under a specific set of conditions that leave the other group intact. This property is fundamental to the utility of this compound as an intermediate in the synthesis of more complex uridine derivatives, allowing for regioselective modification at either the 5'-hydroxyl or the 2'/3'-hydroxyls.

The strategy for sequential cleavage is based on the significant difference in the acid lability of the two groups. The 5'-O-trityl ether is much more susceptible to acid hydrolysis than the 2',3'-O-isopropylidene acetal. This allows for a straightforward, two-step deprotection sequence.

Step 1: Selective Removal of the 5'-Trityl Group

To expose the primary 5'-hydroxyl group for further reaction, the trityl group is cleaved first. This is achieved under mild acidic conditions that are insufficient to cleave the more stable isopropylidene acetal. A widely used and effective method is treatment with 80% aqueous acetic acid at room temperature. nih.gov The reaction is typically complete within an hour and results in the formation of 2',3'-O-isopropylideneuridine . The workup involves evaporating the acetic acid and removing the triphenylmethanol (B194598) byproduct, often through crystallization or chromatography.

Product of Step 1: 2',3'-O-isopropylideneuridine

Step 2: Cleavage of the 2',3'-Isopropylidene Group

Once the trityl group is removed (or if the desired modification at the 5'-position is complete), the 2',3'-diol can be unmasked by cleaving the isopropylidene group. This requires stronger acidic conditions. A common procedure involves treatment with a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v) at room temperature. Alternatively, if the 5'-trityl group were to be retained while cleaving the isopropylidene group (a less common but possible strategy), conditions would need to be carefully selected. However, the standard orthogonal strategy involves removing the trityl group first. Cleavage of the isopropylidene group from 2',3'-O-isopropylideneuridine yields uridine .

Product of Step 2 (from 2',3'-O-isopropylideneuridine): Uridine

This sequential strategy allows for the synthesis of either 5'-modified uridines (by reacting the intermediate from Step 1) or 2',3'-modified uridines (if the isopropylidene group were cleaved first, which is less common due to the lability of the trityl group under those conditions). The most logical and widely practiced orthogonal strategy is the selective removal of the trityl group, followed by modification and/or removal of the isopropylidene group.

Chemical Transformations and Reactivity of 2 ,3 Isopropylidene 5 Trityluridine

Functionalization of the Uracil (B121893) Nucleobase Moiety

The uracil ring of 2',3'-Isopropylidene-5'-trityluridine presents several sites for chemical modification, with the C-5 position and the N-3 position being of particular interest for the synthesis of various uridine (B1682114) analogs.

Directed Substitutions at the C-5 Position of the Uridine Ring

The C-5 position of the uracil ring is susceptible to electrophilic substitution, enabling the introduction of a variety of functional groups.

Halogenation at the C-5 position of the uracil ring is a common modification that can serve as a handle for further functionalization.

Bromination: The bromination of protected uridine derivatives at the C-5 position can be efficiently achieved using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). fiu.edu Treatment of protected uridines with DBH in polar aprotic solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (CH3CN), or N,N-dimethylformamide (DMF) results in smooth bromination. The efficiency of the reaction can be enhanced by the addition of Lewis acids, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf). fiu.edu For example, the bromination of 5'-O-(tert-butyldimethylsilyl)-2',3'-O-isopropylideneuridine with DBH in DMF proceeds to give the 5-bromo derivative in quantitative yield. fiu.edu

Iodination: The introduction of an iodine atom at the C-5 position can be accomplished through various methods. One eco-friendly approach involves the use of solid iodine and silver nitrate (B79036) (AgNO3) under solvent-free mechanical grinding conditions. nih.gov This method offers short reaction times and high yields. Other effective iodinating reagents include N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid, which allows for regioselective iodination under mild conditions. organic-chemistry.org The reaction of 2',3'-O-isopropylideneuridine with NIS can also be facilitated by catalysts like gold(I) or in the presence of a disulfide, which activates the iodinating agent. organic-chemistry.org

Table 1: Halogenation Reactions at the C-5 Position of Protected Uridine Derivatives

Halogen Reagent(s) Solvent Conditions Yield Reference
Bromo 1,3-dibromo-5,5-dimethylhydantoin (DBH) DMF Ambient temperature Quantitative fiu.edu
Iodo I2, AgNO3 Solvent-free Mechanical grinding, 20-30 min 70-98% nih.gov
Iodo N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalytic) Not specified Mild conditions, short reaction time Excellent organic-chemistry.org

The introduction of a hydroxymethyl group at the C-5 position of the uracil ring is a valuable transformation, as the resulting 5-hydroxymethyluridine is a known modified nucleoside. This reaction can be achieved by treating a 2',3'-protected uridine with paraformaldehyde in a basic solution. mostwiedzy.pl For instance, the reaction of 2',3'-O-isopropylideneuridine with paraformaldehyde in a 0.5 M potassium hydroxide (KOH) solution affords the 5-hydroxymethyl derivative in high yield. mostwiedzy.pl A modified procedure utilizes triethylamine (NEt3) as the base instead of aqueous KOH. mostwiedzy.pl While these examples start with the 5'-hydroxyl free nucleoside, the principle can be extended to the 5'-tritylated analog. The resulting 5-hydroxymethyl group can be further oxidized to a formyl or carboxyl group.

Strategies for Modifications at the N-3 Position of Uracil

The N-3 position of the uracil ring is another key site for functionalization, allowing for the synthesis of a wide range of N3-substituted uridine derivatives. These modifications are typically carried out on 2',3'-O-isopropylideneuridine, where the 5'-hydroxyl group may or may not be protected. The synthesis of N3-substituted 2',3'-O-isopropylideneuridines has been reported to yield compounds with various biological activities. sigmaaldrich.comsigmaaldrich.com

N-Alkylation: The alkylation of the N-3 position can be achieved using various alkylating agents under basic conditions.

N-Acylation: The N-3 position can also be acylated to introduce various acyl groups. For example, a one-step selective N-benzoylation of 2',3'-O-isopropylideneuridine has been developed. sigmaaldrich.com

Reactions Involving the Ribose Sugar Moiety

The protecting groups on the ribose moiety of this compound can be selectively removed to allow for further chemical transformations at the sugar.

Chemical Transformations at the C-5' Position

The 5'-position of the ribose is protected by a trityl group, which can be selectively removed to liberate the primary hydroxyl group for subsequent reactions.

Detritylation: The removal of the 5'-trityl group is a common and crucial step in nucleoside and oligonucleotide chemistry. This deprotection is typically achieved under acidic conditions. A widely used method involves treatment with 80% aqueous acetic acid. umich.eduyale.edu Lewis acids, such as zinc bromide (ZnBr2) in an organic solvent, can also be employed for the selective removal of the 5'-O-dimethoxytrityl (DMTr) group, a common variant of the trityl group. umich.eduepo.org This method is often preferred as it can be faster and may avoid side reactions like depurination that can occur with strong protic acids. umich.eduepo.org Milder detritylation strategies have also been developed, such as using mildly acidic buffers (pH 4.5-5.0) with gentle warming (e.g., 40 °C), which can provide nearly quantitative deprotection with minimal side product formation. nih.gov

Table 2: Conditions for Detritylation at the C-5' Position

Reagent(s) Solvent Conditions Notes Reference(s)
80% Acetic Acid Water Room temperature, 1 hour Common and straightforward method. umich.eduyale.edu
Zinc Bromide (ZnBr2) Organic Solvent (e.g., Nitromethane) Room temperature Lewis acid-catalyzed, can be very fast. umich.eduepo.org
Mildly Acidic Buffer (pH 4.5-5.0) Water 40 °C, 1 hour Mild conditions, minimizes side reactions. nih.gov

Oxidation of the 5'-Hydroxyl Group: Following the removal of the trityl group, the exposed 5'-primary hydroxyl group of the resulting 2',3'-O-isopropylideneuridine can be oxidized to an aldehyde or a carboxylic acid. This transformation is a key step in the synthesis of various nucleoside analogs with modified sugar moieties.

Formation of Anhydro Nucleosides (e.g., 2,3'-anhydro-xylosyluracil, O²,5'-cyclouridine)

Anhydro nucleosides are conformationally constrained structures that are valuable synthetic intermediates. The formation of these bicyclic systems from 2',3'-isopropylideneuridine derivatives typically involves an intramolecular nucleophilic attack from a sugar hydroxyl or the uracil base onto an activated position on the other moiety.

To form O²,5'-cyclouridine, the 5'-hydroxyl of 2',3'-O-isopropylideneuridine is first activated, for instance, as a tosylate. Treatment of this 5'-O-tosyl intermediate with a base promotes the intramolecular attack of the O² of the uracil ring onto the C-5' carbon, displacing the tosylate group and forming the anhydro bridge.

The synthesis of 2,3'-anhydro-xylosyluracil requires a different strategy and modification of the stereochemistry at C-3'. Starting from uridine, a multi-step process is required to invert the configuration at C-3' to that of the xylo- configuration and introduce a leaving group at C-2'. More commonly, 2,2'-anhydro nucleosides are formed, which can then be rearranged. For instance, 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil can react with a base to form 2',3'-anhydrouridine, which exists in equilibrium with its precursor rsc.org.

Phosphonylation Reactions at Available Hydroxyl Positions (following selective deprotection)

Following the selective removal of the 5'-trityl group, the exposed 5'-hydroxyl of 2',3'-O-isopropylideneuridine is available for phosphonylation. This reaction introduces a stable phosphorus-carbon bond, creating phosphonate analogues of nucleotides which are often of interest as therapeutic agents due to their resistance to enzymatic cleavage by phosphatases nih.gov.

A common route is the synthesis of nucleoside 5'-H-phosphonates. This can be achieved by reacting 2',3'-O-isopropylideneuridine with a phosphonylating agent such as phosphorus trichloride (PCl₃) followed by hydrolysis, or with salicyl phosphorochloridite nih.govzenodo.org. The resulting 5'-H-phosphonate monoester is a stable precursor that can be converted into various other phosphorylated species, including nucleoside 5'-triphosphates nih.gov. These H-phosphonates are key intermediates in the H-phosphonate approach to oligonucleotide synthesis.

Reactivity in Phosphorylation and Oligomerization Processes

This compound and its deprotected derivatives are fundamental precursors for the synthesis of building blocks used in the chemical synthesis of RNA. The hydroxyl groups, once selectively deprotected, are sites for phosphorylation or phosphitylation.

Phosphitylation for Nucleoside Phosphoramidite (B1245037) Building Block Synthesis

The synthesis of RNA requires nucleoside phosphoramidites as monomeric building blocks for solid-phase synthesis nih.govutupub.fitwistbioscience.com. The preparation of the requisite uridine phosphoramidite starts with this compound. The key steps are:

Selective Detritylation: The 5'-trityl group is removed with a mild acid (e.g., dichloroacetic acid or trifluoroacetic acid) to yield 2',3'-O-isopropylideneuridine, exposing the 5'-hydroxyl group.

Reprotection of 5'-OH: The 5'-hydroxyl group is then protected with a group suitable for automated synthesis, most commonly the dimethoxytrityl (DMTr) group, by reacting it with DMTr-Cl in pyridine (B92270).

Phosphitylation: The final step is the phosphitylation of the now free 3'-hydroxyl group. However, the starting material has the 2' and 3' hydroxyls blocked by the isopropylidene group. To prepare a standard phosphoramidite for oligomerization, the isopropylidene group must be removed to free the 3'-OH, and the 2'-OH must be protected with a group compatible with synthesis (e.g., TBDMS).

Alternatively, if the goal is to create a building block for modifying the 3'-terminus, a different precursor is used. For standard RNA synthesis, one would typically start with uridine, protect the 5'-OH with DMTr, protect the 2'-OH with a group like TBDMS, and then phosphitylate the free 3'-OH. However, derivatives of 2',3'-O-isopropylideneuridine are crucial for synthesizing modified oligonucleotides or for other phosphorylation strategies. For instance, after detritylation, the free 5'-hydroxyl group of 2',3'-O-isopropylideneuridine can be phosphitylated to create monomers for 5'→3' synthesis or for producing 5'-phosphorylated oligonucleotides nih.gov. The phosphitylation is typically carried out using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a weak acid activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole nih.govnih.gov.

Formation of Cyclic Phosphites from Dihydroxyl Systems

The formation of cyclic phosphites from 2',3'-O-isopropylidene-5'-trityluridine necessitates the presence of a vicinal diol system. In its native structure, the 2' and 3' hydroxyl groups of the ribose moiety in uridine are in a cis configuration, making them suitable for the formation of a cyclic phosphite (B83602) ester. However, in this compound, these hydroxyl groups are protected by an isopropylidene group, forming a five-membered acetal (B89532) ring. Consequently, direct formation of a cyclic phosphite at the 2' and 3' positions is not possible without prior removal of this protecting group.

The general strategy for forming a 2',3'-cyclic phosphite from a uridine derivative would first involve the deprotection of the 2',3'-isopropylidene group to regenerate the dihydroxyl system. This is typically achieved under acidic conditions. Once the diol is available, reaction with a suitable phosphorus(III) reagent, such as phosphorus trichloride (PCl₃) or a phosphorodiamidite, in the presence of a base, leads to the formation of the cyclic phosphite.

The reaction can be generalized as follows:

Deprotection: Removal of the isopropylidene group to expose the 2' and 3'-hydroxyl groups.

Cyclization: Reaction of the resulting diol with a phosphorus(III) reagent.

A variety of phosphorus reagents can be employed for the cyclization step, each with its own reactivity and selectivity profile. The choice of reagent and reaction conditions can influence the yield and purity of the resulting cyclic phosphite.

ReagentDescriptionTypical Conditions
Phosphorus trichloride (PCl₃)A common and reactive phosphitylating agent.Anhydrous solvent (e.g., pyridine, THF), low temperature, in the presence of a base.
Hexaalkylphosphorous triamidesLess reactive and more selective reagents.Higher temperatures may be required.
PhosphorodiamiditesReagents that can offer good yields and selectivity.Often used in oligonucleotide synthesis.

Comparative Reactivity Studies of 2', 3', and 5' Hydroxyl Groups in Phosphorylation

The relative reactivity of the 2', 3', and 5'-hydroxyl groups in a nucleoside is a critical factor in the regioselective synthesis of nucleotides and their derivatives. In an unprotected uridine molecule, the 5'-hydroxyl group is a primary alcohol, while the 2'- and 3'-hydroxyl groups are secondary alcohols. This structural difference leads to a significant variance in their reactivity towards phosphorylation.

General Reactivity Order in Unprotected Uridine:

5'-OH > 2'-OH ≈ 3'-OH

The primary 5'-hydroxyl group is sterically more accessible and inherently more nucleophilic than the secondary 2'- and 3'-hydroxyl groups. As a result, phosphorylation reactions, particularly with bulky phosphorylating agents, show a strong preference for the 5'-position.

In the context of This compound , all three hydroxyl groups are protected. The 2' and 3' positions are masked by the isopropylidene group, and the 5' position is protected by a bulky trityl group. Therefore, direct phosphorylation of this molecule is not feasible without selective deprotection.

The purpose of these protecting groups is to direct chemical modifications to other parts of the molecule or to allow for selective manipulation of the hydroxyl groups in a controlled manner. For instance, the trityl group at the 5'-position is labile to acid and can be selectively removed to allow for phosphorylation at this site while the 2' and 3' positions remain protected.

The following table summarizes the relative reactivity and the effect of the protecting groups on the hydroxyl positions in uridine:

Hydroxyl GroupPositionReactivity in Unprotected UridineState in this compoundPotential for Phosphorylation
5'-OHPrimaryHighestProtected (Trityl group)Requires selective deprotection
2'-OHSecondaryLowerProtected (Isopropylidene group)Requires deprotection of the acetal
3'-OHSecondaryLowerProtected (Isopropylidene group)Requires deprotection of the acetal

Research has demonstrated that the selective phosphorylation of the 5'-hydroxy groups of unprotected thymidine and uridine can be achieved with high efficiency. This inherent selectivity underscores the greater reactivity of the primary hydroxyl group. When protecting groups are introduced, the reactivity is deliberately altered to control the outcome of subsequent chemical transformations. For example, the synthesis of 5′-phosphorylated nucleoside analogues often involves the use of 2',3'-O-isopropylidene protected nucleosides to ensure that phosphorylation occurs exclusively at the 5'-position.

Applications in Advanced Chemical Synthesis

Precursor in Oligoribonucleotide Synthesis

The synthesis of RNA oligonucleotides, essential for a wide range of biological research and therapeutic applications, relies on the stepwise assembly of ribonucleoside monomers. 2',3'-Isopropylidene-5'-trityluridine serves as a key starting material in several methodologies developed for this purpose.

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the automated and efficient assembly of DNA and RNA chains. atdbio.comnih.govutupub.fi This method involves the sequential addition of protected nucleotide monomers to a growing chain that is covalently attached to an insoluble support. utupub.fibiotage.co.jp The process consists of a cycle of four chemical reactions: deprotection (or detritylation), coupling, capping, and oxidation. atdbio.combiotage.co.jp

While direct integration of this compound into the standard phosphoramidite (B1245037) cycle is not typical due to the nature of its 2',3'-protection, its derivatives are fundamental. The core structure is used to synthesize the necessary building blocks. For RNA synthesis, a protecting group is required at the 2'-hydroxyl position while the 3'-hydroxyl is functionalized for chain extension. Starting from a uridine (B1682114) derivative, protection strategies are employed to create the specific monomers needed for synthesis. For example, a common strategy involves the use of a silyl (B83357) group to protect the 2'-hydroxyl, a dimethoxytrityl (DMT) group to protect the 5'-hydroxyl, and a phosphoramidite moiety at the 3'-position. umich.edugoogle.com The synthesis of these monomers can start from uridine, involving steps like tritylation at the 5'-position and subsequent manipulations of the 2' and 3' hydroxyls, showcasing the importance of selectively protected intermediates. researchgate.net

The phosphoramidite method is the most widely used chemistry for oligonucleotide synthesis. atdbio.com The building blocks for this method are nucleoside phosphoramidites, which are nucleosides with a reactive phosphoramidite group at the 3'-hydroxyl and protecting groups on the 5'-hydroxyl, the 2'-hydroxyl (for RNA), and the nucleobase. biotage.co.jpumich.edu

This compound is a precursor for creating these essential RNA phosphoramidite monomers. The synthesis pathway involves:

Selective removal of the 2',3'-isopropylidene group.

Introduction of a suitable protecting group at the 2'-hydroxyl position. This is a critical step in RNA synthesis to prevent chain branching and degradation. Common 2'-protecting groups include t-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM). umich.edu

Phosphitylation of the free 3'-hydroxyl group to install the reactive phosphoramidite moiety, typically a 2-cyanoethyl-N,N-diisopropylphosphoramidite. umich.edu

This multi-step conversion highlights the utility of this compound as a foundational scaffold, allowing for the differential protection of the ribose hydroxyls, which is essential for the successful synthesis of RNA phosphoramidites.

Emerging enzymatic methods for oligonucleotide synthesis offer a sustainable alternative to traditional chemical synthesis, often proceeding in aqueous solutions with high efficiency. nih.govharvard.edu These methods utilize polymerases to add nucleotides to a growing chain. google.com For controlled, stepwise synthesis, reversible terminator nucleotides are required, which have a removable blocking group on the 3'-hydroxyl. google.combiorxiv.org

Interestingly, the 2',3'-isopropylidene protecting group, a hallmark of the title compound, has found direct application in this area. Research has shown that pyrimidine (B1678525) nucleotides featuring a 2',3'-O-isopropylidene group can act as effective substrates for certain template-independent polymerases, such as poly(U) polymerase (PUP). nih.gov These modified nucleotides function as reversible terminators; after incorporation, the isopropylidene group can be removed to allow the next nucleotide to be added. In primer extension reactions, these blocked pyrimidine nucleotides demonstrated high coupling yields of over 95% in a short time frame. nih.gov This approach, however, showed limitations with purine (B94841) nucleotides, which were not well-tolerated by the wild-type enzymes. nih.gov

Table 1: Performance of 2',3'-O-Isopropylidene Protected Pyrimidine Nucleotides in Enzymatic Synthesis

Feature Finding Source
Substrate Compatibility Pyrimidine nucleotides with a 2',3'-O-isopropylidene group are excellent substrates for wild-type Poly(U) Polymerase (PUP). nih.gov
Coupling Efficiency Achieved high coupling yields (>95%) in primer extension reactions. nih.gov
Reaction Time High yields were obtained in less than 5 minutes. nih.gov

| Limitation | Purine nucleotides with the same protection were not tolerated by the enzyme. | nih.gov |

Intermediate in the Synthesis of Modified Nucleosides and Analogs

The chemical scaffold of this compound is extensively used to produce a wide array of nucleoside analogs. These modifications are crucial for developing therapeutic agents and biochemical probes.

The synthesis of nucleoside analogs often requires strategic protection of the ribose hydroxyls to allow for specific modifications elsewhere in the molecule. The isopropylidene group on 2',3'-Isopropylideneuridine provides robust protection, enabling a variety of chemical transformations.

For example, 2',3'-O-isopropylideneuridine is a common starting point for creating analogs with modifications at the nucleobase or the sugar moiety. nih.gov It can be used in the synthesis of double-headed nucleosides, where a second heterocyclic or carbocyclic moiety is attached to the sugar. One reported synthesis started with 5′-amino-5′-deoxy-2′,3′-O-isopropylideneuridine, a direct derivative of the title compound, to create a complex benzoxazole-containing nucleoside analog. beilstein-journals.org Furthermore, the protected uridine can be a precursor in "click chemistry" reactions, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC), to generate 1,2,3-triazolyl nucleoside analogues with potential antiviral properties. nih.gov

Modifications at the 5-position of the uracil (B121893) ring are of significant interest as they can impart important biological activities. The synthesis of these derivatives often begins with the protection of the sugar moiety to prevent side reactions.

A general method for preparing 5-substituted 2',3'-O-isopropylideneuridine derivatives involves the direct acetalization of a pre-existing 5-substituted uridine. nih.gov In this reaction, a 5-substituted uridine (where the substituent can be H, CH₃, F, Br, or I) is treated with acetone (B3395972) in the presence of an acid catalyst to install the isopropylidene protecting group. nih.gov This straightforward procedure yields the corresponding 5-substituted 2',3'-O-isopropylideneuridine, which can then be used for further synthetic manipulations. nih.gov For instance, 2',3'-O-isopropylidene-5-chlorouridine can be obtained by chlorinating 2',3'-O-isopropylideneuridine with N-chlorosuccinimide. nih.gov These pathways demonstrate how the isopropylidene protection strategy facilitates the synthesis and diversification of uridine derivatives at the 5-position.

Table 2: Examples of Synthesized 5-Substituted 2',3'-O-Isopropylideneuridine Derivatives

Derivative Starting Material / Reagent Source
2',3'-O-Isopropylideneuridine Uridine nih.gov
2',3'-O-Isopropylidene-5-methyluridine 5-Methyluridine nih.gov
2',3'-O-Isopropylidene-5-fluorouridine 5-Fluorouridine nih.gov
2',3'-O-Isopropylidene-5-bromouridine 5-Bromouridine nih.gov
2',3'-O-Isopropylidene-5-iodouridine 5-Iodouridine nih.gov

Strategic Use in Prodrug Chemical Synthesis (Focus on Chemical Design and Strategy)

The design of prodrugs, which are bioreversible derivatives of active pharmaceutical ingredients, is a cornerstone strategy in medicinal chemistry to overcome undesirable drug properties. nih.gov Prodrugs are engineered to improve parameters such as chemical stability, aqueous solubility, oral bioavailability, and site-specific delivery. nih.gov In the realm of nucleoside analogues, which are often potent antiviral or anticancer agents, the prodrug approach is particularly critical. These analogues typically require intracellular phosphorylation to their active triphosphate form, a process that can be inefficient and limit their therapeutic efficacy. nih.gov

This compound serves as a pivotal starting material in the chemical synthesis of uridine-based prodrugs. Its utility stems from the strategic placement of protecting groups that mask the reactive hydroxyl functions of the ribose sugar. The isopropylidene group forms a cyclic ketal across the 2' and 3' hydroxyls, while the bulky trityl group selectively protects the primary 5'-hydroxyl. This specific protection scheme allows chemists to direct modifications to other parts of the molecule with high regioselectivity, which is fundamental to the rational design of prodrugs.

The primary chemical design strategies utilizing this compound involve either modification at the uracil base or selective deprotection and subsequent modification at the 5'-position of the ribose moiety.

Selective Modification of the Uracil Base

With the ribose hydroxyls blocked, the uracil base becomes the primary site for synthetic manipulation. The N3-H group of the uracil ring can be functionalized to create a variety of prodrugs. A prominent strategy involves the introduction of diverse chemical moieties intended to be cleaved in vivo, releasing the parent uridine analogue. For instance, building on principles used for similar protected nucleosides, the N3 position can be alkylated or acylated. A sophisticated approach is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach various molecular fragments. researchgate.netnih.gov Starting with a derivative like N-propargyl 2',3'-O-(isopropylidene) uridine, a wide array of triazole-containing uridine hybrids can be synthesized. researchgate.net This strategy allows for the rapid generation of a library of compounds with varied lipophilicity and electronic properties, enabling the systematic optimization of the prodrug's characteristics.

Strategic Modification at the 5'-Hydroxyl Position

Alternatively, the trityl group at the 5'-position can be selectively removed under mild acidic conditions, leaving the 2',3'-isopropylidene group intact. This unmasks the primary 5'-hydroxyl group, making it available for the introduction of promoieties. This is the key step for creating some of the most successful nucleoside prodrugs, including phosphate (B84403) prodrugs (ProTides). researchgate.net The ProTide approach involves masking the initial phosphate group with moieties like an amino acid ester and an aryl group. This strategy creates a lipophilic, membrane-permeable prodrug that can bypass the often-inefficient initial, kinase-dependent phosphorylation step. Upon entering the target cell, the promoieties are enzymatically cleaved to release the monophosphate, which is then readily converted to the active triphosphate. Sofosbuvir, a highly successful antiviral for Hepatitis C, is a prime example of a uridine analogue employing a related 2'-modified prodrug strategy. researchgate.net The synthesis of such prodrugs relies on the ability to selectively functionalize the 5'-hydroxyl, a capability afforded by intermediates like 2',3'-isopropylidene uridine.

The table below summarizes the strategic roles of the protecting groups on this compound in the context of prodrug synthesis.

Protecting GroupProtected Position(s)Key Features & Strategic Advantage
Isopropylidene2'-OH and 3'-OHForms a robust cyclic ketal, protecting the vicinal diols on the ribose ring. It is stable to a wide range of reaction conditions, allowing for manipulations at other sites.
Trityl (Triphenylmethyl)5'-OHA bulky protecting group for the primary hydroxyl. It can be selectively removed under mild acidic conditions, enabling regioselective functionalization of the 5'-position.

The following table outlines examples of prodrug strategies that can be conceptualized starting from a 2',3'-isopropylidene-protected uridine scaffold.

Prodrug StrategySite of ModificationExample of PromoietiesRationale / Design Goal
Base ModificationN3 of Uracil RingSubstituted triazoles via "click chemistry" researchgate.netTo modulate solubility, lipophilicity, and cell permeability; to create a library of diverse compounds for screening.
5'-Phosphate Prodrug (ProTide)5'-OH of RiboseAryloxy phosphoramidates researchgate.netTo bypass the initial, rate-limiting phosphorylation step and enhance intracellular delivery of the nucleoside monophosphate.
5'-Ester Prodrugs5'-OH of RiboseAcyl or amino acid groups nih.govTo increase lipophilicity and improve passive diffusion across cell membranes.

Q & A

Q. Basic Characterization Strategy

  • ¹H NMR : Look for characteristic shifts:
    • Isopropylidene: δ 1.3–1.5 ppm (geminal methyl groups).
    • Trityl: δ 7.2–7.4 ppm (aromatic protons).
  • HPLC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 547) and assess purity (>95%) .

How do competing nucleophiles affect substitution reactions at the 5'-position?

Advanced Mechanistic Analysis
The trityl group sterically shields the 5'-position, but polar aprotic solvents (e.g., DMSO) enhance nucleophilicity. For example:

  • Methoxide substitution : Use NaOMe in DMSO at 50°C for 12 hours.
  • Competing O- vs. N-alkylation: Control via pH (neutral conditions favor O-alkylation) .

What strategies resolve contradictions in reported melting points for this compound?

Data Reconciliation Methodology
Discrepancies (e.g., 120–125°C vs. 128–130°C) arise from polymorphism or hydration. Standardize protocols:

  • Recrystallization : Use ethyl acetate/hexane (3:7) for uniform crystal formation.
  • DSC : Confirm thermal transitions and exclude solvates .

How can researchers mitigate racemization during deprotection of the isopropylidene group?

Advanced Stereochemical Control
Acid-catalyzed deprotection (e.g., 80% acetic acid) risks ribose ring opening. Optimize by:

  • Low-temperature hydrolysis : Use 0.1 M HCl at 4°C for 6 hours.
  • Chiral HPLC : Monitor enantiomeric excess (>98%) post-deprotection .

What solvent systems improve solubility for NMR studies without degrading the trityl group?

Advanced Solubility Profiling
The compound is poorly soluble in water but dissolves in CDCl₃ or DMSO-d₆. For enhanced solubility:

  • Use mixed solvents (e.g., CDCl₃:DMSO-d₆, 9:1).
  • Avoid prolonged sonication, which can cleave the trityl group .

How do electronic effects of the trityl group influence UV-Vis spectral properties?

Advanced Spectroscopic Analysis
The trityl group’s conjugated π-system absorbs at 254 nm (ε ≈ 15,000 M⁻¹cm⁻¹). Compare with underivatized uridine (λmax = 260 nm) to quantify protection efficiency. Use this for reaction monitoring .

What computational methods predict regioselectivity in tritylation reactions?

Advanced Modeling Approaches
DFT calculations (e.g., B3LYP/6-31G*) model steric and electronic effects:

  • NBO analysis : Shows higher electron density at 5'-OH vs. 2'/3'-OH.
  • MD simulations : Predict solvent accessibility trends (5' > 2' ≈ 3') .

How can researchers validate bioactivity assays for antiviral derivatives of this compound?

Advanced Biological Validation
After deprotection, assess nucleoside analogs via:

  • Enzyme inhibition : Measure IC₅₀ against viral polymerases (e.g., HCV NS5B).
  • Cytotoxicity : Use MTT assays in HepG2 cells (EC₅₀ > 100 µM indicates selectivity) .

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